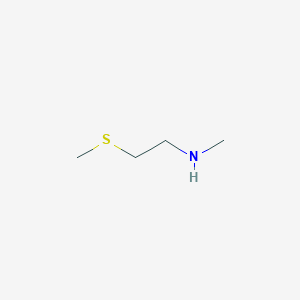

N-methyl-2-(methylthio)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-methylsulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-5-3-4-6-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEQDVAYBZLKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21485-78-9 | |

| Record name | N-Methyl-2-(methylthio)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Chemistry of Alkyl Amines and Thioethers

N-methyl-2-(methylthio)ethanamine is an organic compound that uniquely incorporates two key functional groups: a secondary alkyl amine and a thioether. This dual functionality places it at the intersection of two important classes of organic compounds, influencing its chemical behavior and reactivity.

Alkyl amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. The nitrogen atom in an amine possesses a lone pair of electrons, rendering it basic and nucleophilic. Secondary amines, such as the N-methyl group in the target molecule, are moderately hindered and exhibit characteristic reactivity in alkylation, acylation, and condensation reactions.

Thioethers, also known as sulfides, are the sulfur analogues of ethers. The sulfur atom in a thioether has two lone pairs of electrons and can participate in reactions such as oxidation to sulfoxides and sulfones, and coordination to metal centers. The presence of the thioether linkage introduces a "soft" donor atom, which complements the "hard" nitrogen donor of the amine group. This hard-soft combination is of particular interest in coordination chemistry and catalysis.

Overview of Structural Features and Their Relevance in Organic Synthesis

Computed Properties of N-methyl-2-(methylthio)ethanamine nih.gov

| Property | Value |

| Molecular Formula | C4H11NS |

| Molecular Weight | 105.20 g/mol |

| IUPAC Name | N-methyl-2-(methylsulfanyl)ethanamine |

| SMILES | CNCCSC |

| InChI | InChI=1S/C4H11NS/c1-5-3-4-6-2/h5H,3-4H2,1-2H3 |

| InChIKey | RBEQDVAYBZLKRS-UHFFFAOYSA-N |

The ethyl bridge between the nitrogen and sulfur atoms allows for conformational flexibility. The relative orientation of the methyl groups and the lone pairs on the nitrogen and sulfur atoms can influence the molecule's dipole moment and its ability to act as a chelating ligand. In organic synthesis, the distinct reactivity of the amine and thioether groups allows for selective transformations. The amine can be readily functionalized through reactions like acylation and alkylation, while the thioether can be oxidized or used to coordinate to a metal catalyst. This orthogonality makes this compound a versatile precursor for more complex molecules.

Historical Development of Research on Analogous Aminothioether Compounds

The study of aminothioether compounds has a rich history rooted in the development of coordination chemistry and the synthesis of biologically active molecules. Early research in this area was often driven by the desire to create new types of ligands for metal ions. The combination of a hard amine donor and a soft thioether donor in a single molecule allows for the formation of stable complexes with a wide range of metals, leading to applications in catalysis and materials science.

One of the earliest and most fundamental methods for the synthesis of thioethers is the Williamson ether synthesis, adapted for sulfur compounds. This involves the reaction of a thiolate with an alkyl halide. The development of more advanced catalytic methods, such as copper-catalyzed Ullmann-type couplings, has expanded the scope and efficiency of thioether synthesis. rsc.org

The investigation of simple aminothioethers, such as 2-(methylthio)ethylamine (B103984), has provided a foundation for understanding the properties of more complex derivatives. nist.gov Research into the synthesis of these compounds has evolved from classical methods to more sophisticated approaches utilizing modern catalytic systems. For instance, methods for the synthesis of 2-(methylthio)ethylamine have been developed using starting materials like aminoethylthiol and methyl iodide. nih.gov

Current Research Trajectories and Academic Significance

Direct Synthetic Routes

Direct synthetic routes to this compound involve the concurrent or sequential formation of the N-methyl and methylthio functionalities on an ethylamine backbone. These methods offer efficient pathways to the target molecule, often in a one-pot fashion.

Alkylation Strategies for N-Methylation and Thioether Formation

Alkylation reactions are a cornerstone in the synthesis of this compound. These strategies can be employed for both the N-methylation of a primary amine and the formation of the thioether bond.

A common approach involves the reaction of 2-(methylthio)ethylamine (B103984) with a methylating agent, such as methyl iodide, in a polar solvent like tetrahydrofuran (B95107) (THF) under basic conditions facilitated by potassium carbonate. This reaction directly introduces the methyl group onto the nitrogen atom of the primary amine.

Alternatively, the thioether can be formed through the reaction of a suitable precursor with a methylthiolating agent. For instance, bromoethylamine can react with sodium metal in ethanol (B145695) and hexanethiol, although this method can be challenging to control due to high distillation temperatures. guidechem.com A more controlled synthesis involves reacting bromoethylamine hydrochloride with triethylamine (B128534) to generate chloroethylamine, which then reacts with sodium hexanethiolate (formed from hexanethiol and sodium hydride) to yield the desired thioether amine. guidechem.com

Reductive Amination Protocols for Amine Generation

Reductive amination is a powerful and widely used method for the synthesis of amines, including this compound. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of N-methyl secondary amines, a carbonyl compound is reacted with a source of methylamine (B109427), such as a commercially available solution of methylamine in methanol (B129727). mdma.ch The reaction is often facilitated by a Lewis acid like titanium(IV) isopropoxide, which activates the carbonyl group towards nucleophilic attack by the amine. mdma.ch The resulting imine or its complex is then reduced in situ by a reducing agent like sodium borohydride. mdma.ch This one-pot procedure is highly efficient and avoids the need to handle gaseous methylamine directly. mdma.ch Common reducing agents for this transformation also include sodium cyanoborohydride and sodium triacetoxyborohydride, which are known for their selectivity in reducing imines in the presence of carbonyl groups. masterorganicchemistry.com

Nucleophilic Substitution Reactions in Ethanamine Backbone Construction

The construction of the ethanamine backbone of this compound can be achieved through nucleophilic substitution reactions. In these reactions, a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group.

One example is the reaction of 2-(methylthio)ethylamine with methyl iodide. In this case, the primary amine acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion to form the N-methylated product. Another example involves the reaction where the methylthio group itself is introduced via nucleophilic substitution, such as the reaction of an aminoethyl halide with a methylthiolate source. guidechem.com The success of these reactions often depends on the choice of solvent, base, and leaving group.

Synthesis Utilizing Precursors and Derivatives

An alternative approach to synthesizing this compound involves the derivatization of readily available precursors. This strategy can be particularly useful when direct methods are not feasible or result in low yields.

Derivatization from 2-(Methylthio)ethylamine and its Salts

The most direct precursor for the synthesis of this compound is 2-(methylthio)ethylamine. wikipedia.org This primary amine can be N-methylated using various alkylating agents. For instance, reacting 2-(methylthio)ethylamine with methyl iodide in the presence of a base like potassium carbonate in a suitable solvent such as THF provides a straightforward route to the desired product.

The hydrochloride salt of 2-(methylthio)ethylamine can also be used as a starting material. The free base can be liberated by treatment with a base like sodium carbonate solution, followed by extraction into an organic solvent. guidechem.com The purified 2-(methylthio)ethylamine can then undergo N-methylation as described above.

Approaches Involving Methylthiolate Anions

Methylthiolate anions (CH₃S⁻) are potent nucleophiles that can be employed to introduce the methylthio group onto a suitable electrophilic substrate. These anions are typically generated in situ by reacting a methylthiol source, such as methanethiol (B179389), with a strong base like sodium hydride.

A synthetic strategy could involve the reaction of a pre-formed N-methylethanamine derivative bearing a good leaving group (e.g., a halide or a sulfonate ester) with a methylthiolate anion. This nucleophilic substitution reaction would result in the formation of the C-S bond, yielding this compound. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided search results, the general reactivity of methylthiolate anions in nucleophilic substitution is a well-established principle in organic synthesis. guidechem.com

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. rsc.org Secondary amines are valuable components in many MCRs, often acting as the nucleophilic amine component in reactions such as the Mannich or Ugi reactions. nih.gov

Although specific examples of MCRs explicitly employing this compound are not extensively documented in current literature, its structural features as a secondary amine suggest its potential utility in such transformations. For instance, it could theoretically participate in a Mannich-type reaction. In a hypothetical scenario, this compound could react with an aldehyde (such as formaldehyde) and a compound containing an active hydrogen (like a ketone, alkyne, or another amine) to generate a more complex molecule in a single step. nih.gov

The successful integration of this compound into MCRs would be influenced by factors such as its nucleophilicity, steric hindrance, and the specific reaction conditions employed.

Table 1: Hypothetical Multicomponent Reaction Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| This compound | Aldehyde (e.g., Benzaldehyde) | Alkyne (e.g., Phenylacetylene) | Propargylamine derivative |

| This compound | Isocyanide (e.g., tert-Butyl isocyanide) | Carbonyl Compound (e.g., Acetone) & Carboxylic Acid (e.g., Acetic Acid) | Ugi-adduct |

Stereoselective and Asymmetric Synthesis Investigations

The development of stereoselective and asymmetric methods for the synthesis of chiral amines is a significant area of modern organic chemistry, driven by the prevalence of chiral amine moieties in pharmaceuticals and other biologically active molecules. nih.govsigmaaldrich.com As this compound is an achiral molecule, investigations into its stereoselective synthesis would necessitate the introduction of a chiral center, for example, by modification of the ethyl backbone.

Should a chiral analogue of this compound be a synthetic target, several asymmetric strategies could be envisaged:

From Chiral Precursors: Synthesis could commence from a chiral starting material that already contains the desired stereocenter.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary would then be removed in a subsequent step. The Ellman lab, for example, has extensively used tert-butanesulfinamide as a chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu

Asymmetric Catalysis: A chiral catalyst could be employed to favor the formation of one enantiomer over the other. This approach is often highly efficient, as only a small amount of the chiral catalyst is required. psu.edu For instance, the asymmetric hydrogenation of a suitable prochiral imine precursor could be a viable route. nih.gov

Table 2: Potential Strategies for Asymmetric Synthesis of Chiral Analogues

| Strategy | Description | Potential Precursor |

| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | Chiral amino acid or alcohol |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to guide stereoselection. | Achiral precursor with a functional group for auxiliary attachment |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Prochiral imine or enamine |

Green Chemistry Principles in Synthetic Design and Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of these principles to the synthesis of this compound is an important consideration for developing more sustainable and environmentally benign manufacturing processes.

Key green chemistry principles that could be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches are generally superior to stoichiometric ones in this regard.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, exploring water or other green solvents as the reaction medium. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org

Catalysis: The use of catalytic reagents in place of stoichiometric ones can reduce waste and often allows for milder reaction conditions. rroij.com Biocatalysis, using enzymes, offers a highly selective and environmentally friendly option. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

While specific green syntheses for this compound are not yet well-established in the literature, future research could focus on developing routes that adhere to these principles. For example, a biocatalytic approach using a transaminase could potentially be developed for the synthesis of chiral analogues. nih.gov

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Potential Application |

| Prevention | Develop synthetic routes with fewer steps and higher yields to minimize waste generation. |

| Atom Economy | Employ catalytic methods, such as catalytic hydrogenation, instead of stoichiometric reagents. |

| Less Hazardous Chemical Syntheses | Replace toxic alkylating agents with greener alternatives. |

| Safer Solvents & Auxiliaries | Utilize water, supercritical fluids, or biodegradable solvents. |

| Design for Energy Efficiency | Optimize reactions to proceed at or near ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigate biosynthetic pathways or starting materials derived from biomass. |

| Reduce Derivatives | Avoid the use of protecting groups through the use of highly selective catalysts. nih.gov |

| Catalysis | Employ recyclable heterogeneous or homogeneous catalysts to improve efficiency and reduce waste. |

Reactivity at the Secondary Amine Functionality

The secondary amine in this compound is a key site for nucleophilic reactions. Its reactivity is influenced by the presence of the thioether group, which can modulate the electronic properties of the amine.

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by electrophilic reagents such as alkyl halides. The reaction typically proceeds via an SN2 mechanism.

Initial alkylation of this compound with an alkyl halide (R-X) would yield a tertiary amine. However, this reaction can be challenging to control as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation. masterorganicchemistry.com This can result in the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. masterorganicchemistry.com

Exhaustive methylation, often achieved using an excess of a highly reactive methylating agent like methyl iodide, can drive the reaction to completion, yielding the quaternary ammonium salt. masterorganicchemistry.com The formation of tertiary amines from secondary amines through alkylation is generally more predictable than the alkylation of primary amines. masterorganicchemistry.com While specific studies on this compound are not prevalent, the general principles of amine alkylation are well-established. masterorganicchemistry.comrsc.org The use of specific reaction conditions, such as employing N-trifluoroacetyl derivatives, can allow for controlled monomethylation or dimethylation. rsc.org

Table 1: Representative Alkylation and Quaternization Reactions of Secondary Amines

| Reactant | Reagent | Product Type | General Observations |

|---|---|---|---|

| Secondary Amine (R₂NH) | Alkyl Halide (R'-X) | Tertiary Amine (R₂NR') | Can be prone to over-alkylation. masterorganicchemistry.com |

| Secondary Amine (R₂NH) | Excess Methyl Iodide | Quaternary Ammonium Salt (R₂N(CH₃)₂⁺I⁻) | Known as exhaustive methylation. masterorganicchemistry.com |

| N-trifluoroacetyl-amine | Methyl Iodide / Base | N-methylated amine | Allows for controlled methylation. rsc.org |

This compound can readily undergo acylation with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is a fundamental transformation in organic synthesis, often used for the protection of amine groups or the construction of amide-containing target molecules. nih.gov The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base. This results in the formation of a sulfonamide, a functional group prevalent in many pharmaceutical compounds.

While direct experimental data for the acylation and sulfonylation of this compound is limited in readily available literature, the reactivity is expected to be analogous to that of other secondary amines. nih.gov Greener approaches for N-acylation have been developed using N-acylbenzotriazoles in water, which have been shown to be effective for both primary and secondary amines. nih.gov

Table 2: General Acylation and Sulfonylation of Secondary Amines

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl) | Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide |

| Acylation | N-Acylbenzotriazole | Amide nih.gov |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

The secondary amine of this compound can react with carbonyl compounds such as aldehydes and ketones. The reaction with a primary amine and a carbonyl compound typically forms an imine (Schiff base) through a carbinolamine intermediate, followed by the elimination of water. wikipedia.orglibretexts.org However, secondary amines, lacking a second proton on the nitrogen, cannot form a stable neutral imine.

Instead, the reaction of a secondary amine with an aldehyde or ketone under acidic conditions leads to the formation of an enamine, provided there is a proton on the α-carbon of the carbonyl compound. wikipedia.org If an α-proton is not available, the reaction may stop at the aminal stage. wikipedia.org The reaction is reversible and often requires the removal of water to drive it to completion. wikipedia.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the intermediate for elimination but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. libretexts.org

A related compound, N-methyl-1-(methylthio)-2-nitroethenamine, demonstrates the formation of a stable enamine structure. nist.govsigmaaldrich.com

Chemical Behavior of the Thioether Moiety

The thioether group (C-S-C) in this compound is another site of significant chemical reactivity. It can undergo oxidation to form sulfoxides and sulfones, and the carbon-sulfur bond can be cleaved or participate in exchange reactions.

The sulfur atom in the thioether is susceptible to oxidation. Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide, typically yields the corresponding sulfoxide (B87167). Further oxidation of the sulfoxide with a stronger oxidizing agent, or an excess of the initial oxidant, leads to the formation of a sulfone. thieme-connect.de This stepwise oxidation allows for the selective synthesis of either the sulfoxide or the sulfone.

The general reactivity of thioethers suggests that this compound would behave similarly. thieme-connect.de The resulting sulfoxides and sulfones have different chemical and physical properties compared to the parent thioether, including increased polarity.

The carbon-sulfur bond in thioethers can be cleaved under various conditions. For instance, metal-mediated methods can be employed for this purpose. thieme-connect.de Recent studies have shown that N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of the methyl C(sp³)–S bond in alkyl methyl thioethers at elevated temperatures. organic-chemistry.org This reaction proceeds through a proposed fluorosulfonium intermediate. organic-chemistry.org

Thioether bonds can also be cleaved under basic conditions, a reaction that has been explored in the context of deconjugating microcystin-protein adducts. researchgate.net In some cases, the cleavage is facilitated by the addition of a nucleophile to trap the resulting reactive species. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-methyl-1-(methylthio)-2-nitroethenamine |

| N-fluorobenzenesulfonimide |

| Hydrogen peroxide |

Participation in Radical and Redox Processes

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, featuring a secondary amine and a thioether separated by an ethyl bridge, suggests the potential for intramolecular reactions. For instance, intramolecular cyclization could theoretically lead to the formation of substituted thiomorpholine (B91149) derivatives. Such reactions are often catalyzed by acids, bases, or metal complexes. Despite this potential, specific studies documenting the conditions, mechanisms, and products of intramolecular cyclization or rearrangement of this compound are not available in the reviewed literature.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways, including the characterization of intermediates and transition states, is fundamental to understanding chemical reactivity. Such studies often involve a combination of kinetic experiments and computational chemistry. No publications were found that specifically apply these methodologies to the reactions of this compound. Consequently, data on activation energies, reaction coordinates, and the geometries of transition states for its transformations are not available.

While research on related compounds, such as other N-alkyl-2-(alkylthio)ethanamines, might offer some general insights, the strict focus on this compound as per the inquiry reveals a clear gap in the current body of published chemical research. The synthesis of the broader class of 2-(alkylthio)ethanamines has been described, particularly in the context of their hydrohalide salts for certain applications, but their subsequent chemical transformations remain an underexplored area in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

N-CH₃ Protons: The protons of the N-methyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

S-CH₃ Protons: Similarly, the protons of the S-methyl group will also produce a singlet.

Methylene (B1212753) Protons (-CH₂-CH₂-): The two methylene groups, being non-equivalent, will each produce a distinct signal, likely a triplet, due to coupling with the protons on the adjacent methylene group.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | Variable | Broad Singlet |

| -CH₂-N | ~2.7-2.9 | Triplet |

| -CH₂-S | ~2.6-2.8 | Triplet |

| N-CH₃ | ~2.4 | Singlet |

| S-CH₃ | ~2.1 | Singlet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectral Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal.

N-CH₃ Carbon: The carbon of the N-methyl group.

S-CH₃ Carbon: The carbon of the S-methyl group.

-CH₂-N Carbon: The methylene carbon attached to the nitrogen atom.

-CH₂-S Carbon: The methylene carbon attached to the sulfur atom.

Based on the structure of this compound, four distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts of the carbons are influenced by the electronegativity of the attached heteroatoms (N and S). For instance, in the related compound 2-(methylthio)ethanol, the carbon attached to the sulfur (C-S) and the carbon attached to the oxygen (C-O) show distinct chemical shifts. chemicalbook.com Similarly, for N-methylethanamine, the three non-equivalent carbon atoms result in three distinct signals in the ¹³C NMR spectrum. docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| -CH₂-N | ~50-55 |

| N-CH₃ | ~35-40 |

| -CH₂-S | ~30-35 |

| S-CH₃ | ~15-20 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure of this compound.

COSY: A COSY spectrum would show correlations between the protons of the adjacent methylene groups (-CH₂-CH₂-), confirming their connectivity.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both the ¹H and ¹³C spectra.

Variable Temperature (VT) NMR could be used to study dynamic processes, such as conformational changes or proton exchange rates, which might be relevant for understanding the molecule's behavior in different environments.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected vibrational modes for this compound include:

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. The IR spectrum of N-methylethanamine shows a peak in this region. docbrown.info

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

N-H Bend: A peak around 1550-1650 cm⁻¹.

C-N Stretch: An absorption in the 1000-1250 cm⁻¹ range.

C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region.

The IR spectrum of a related compound, Ethenamine, N-methyl-1-(methylthio)-2-nitro-, shows characteristic peaks that can be compared to those expected for this compound. nist.gov

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C-H (sp³) | Stretch | 2850-3000 |

| N-H | Bend | 1550-1650 |

| C-N | Stretch | 1000-1250 |

| C-S | Stretch | 600-800 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity and structure. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound (C₄H₁₁NS), the expected molecular weight is approximately 105.20 g/mol . nih.gov

The fragmentation pattern is a unique fingerprint of a molecule. For this compound, fragmentation is likely to occur at the C-C, C-N, and C-S bonds. Common fragmentation pathways would involve the loss of methyl groups or cleavage of the ethylamine chain. Analysis of the mass spectrum of the related compound 2-(Methylthio)ethylamine shows characteristic fragments that can help in predicting the fragmentation of this compound. spectrabase.com

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Possible Fragment |

| [M]⁺ | 105 | Molecular Ion |

| [M-CH₃]⁺ | 90 | Loss of a methyl group |

| [M-SCH₃]⁺ | 58 | Loss of a methylthio group |

| [CH₂NHCH₃]⁺ | 44 | Cleavage of the C-C bond |

| [CH₂SCH₃]⁺ | 61 | Cleavage of the C-C bond |

Note: These are predicted values and the actual fragmentation pattern may be more complex.

Advanced Chromatographic Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for determining the purity of this compound and for its quantitative analysis in various matrices.

HPLC: Reversed-phase HPLC (RP-HPLC) with a suitable column, such as a C18 column, can be used to separate this compound from its impurities. sielc.com The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com Detection can be achieved using a UV detector or a mass spectrometer (LC-MS).

GC: Gas chromatography is also a suitable method for the analysis of volatile amines like this compound. A capillary column with a polar stationary phase would be appropriate. Detection can be performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

These chromatographic methods are crucial for quality control during the synthesis of this compound and for its analysis in research and industrial applications. bldpharm.com

High-Performance Liquid Chromatography (HPLC) Method Development

The analysis of this compound and its derivatives can be effectively achieved using High-Performance Liquid Chromatography (HPLC). A common approach involves reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity. For the parent compound and related thioethers and amines, a C18 column is often a suitable stationary phase.

A typical HPLC method for a related compound, (2-(Methylthio)ethyl)amine, utilizes a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid to improve peak shape and control the ionization state of the amine. sielc.com For applications where the eluent needs to be compatible with mass spectrometry (MS), formic acid is a preferred substitute for phosphoric acid. sielc.com The development of a robust HPLC method would involve optimizing several key parameters to ensure adequate resolution, sensitivity, and reproducibility.

Key Parameters for HPLC Method Development:

Column Selection: A reversed-phase column, such as a C18 or a specialized column with low silanol (B1196071) activity like Newcrom R1, is generally employed for the separation of polar and non-polar analytes. sielc.com The choice of column chemistry will depend on the specific properties of the derivatives being analyzed.

Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a critical parameter that influences the retention time of the analytes. A gradient elution, where the concentration of the organic solvent is increased over time, is often used to separate a mixture of compounds with varying polarities.

pH of the Aqueous Phase: The pH of the mobile phase affects the ionization state of the amine functional group in this compound and its derivatives. Operating at a pH below the pKa of the amine ensures that it is in its protonated, more polar form, which can lead to better peak shapes on reversed-phase columns.

Detector: A UV detector is commonly used for HPLC analysis, especially if the target compounds possess a chromophore. However, for compounds with weak or no UV absorbance, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary. For enhanced selectivity and identification, coupling the HPLC system to a mass spectrometer (HPLC-MS) is a powerful technique.

Derivatization for Enhanced Detection:

For improved sensitivity and selectivity, especially at trace levels, pre-column or post-column derivatization can be employed. Reagents that react with the amine functionality to introduce a highly UV-absorbent or fluorescent tag are particularly useful. For instance, 9-fluorenylmethyl chloroformate (FMOC) is a well-established derivatizing agent for primary and secondary amines, creating stable derivatives that can be readily detected by UV or fluorescence detectors. researchgate.netchromatographyonline.com This approach has been successfully used for the HPLC analysis of other short-chained amines. researchgate.net

A summary of typical HPLC conditions based on methods for similar compounds is presented in the interactive table below.

Table 1: Illustrative HPLC Method Parameters for Amine and Thiol Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | General purpose reversed-phase column suitable for a wide range of polarities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is in its ionized form, suitable for MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute compounds from the reversed-phase column. |

| Gradient | 5% to 95% B over 20 minutes | To separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 210 nm or MS | 210 nm is a general wavelength for compounds with amine groups. MS provides higher selectivity and structural information. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. However, the presence of the polar amine group can lead to poor peak shapes (tailing) and potential adsorption on the column, which can affect reproducibility and quantification. bre.com

To overcome these challenges, several strategies can be employed in the development of a GC method:

Column Selection: A polar capillary column is generally preferred for the analysis of amines to counteract the polar nature of the analyte and improve peak symmetry. Columns with phases like wax (polyethylene glycol) or those specifically designed for amine analysis are often used. researchgate.net

Derivatization: Silylation is a common derivatization technique for amines prior to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogen on the secondary amine to form a less polar trimethylsilyl (B98337) (TMS) derivative. This derivatization increases the volatility and reduces the polarity of the analyte, resulting in sharper, more symmetrical peaks.

Injector and Detector Conditions: The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal degradation. A split/splitless inlet is commonly used. For detection, a Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds. For definitive identification, a Mass Spectrometer (MS) is the detector of choice, providing both retention time and mass spectral data for structural elucidation. GC-MS analysis of the related compound 2-(Methylthio)ethylamine has been reported, indicating the feasibility of this technique. spectrabase.com

A representative set of GC conditions for the analysis of a similar amine is provided in the interactive table below.

Table 2: Representative GC Method Parameters for Volatile Amine Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A common, robust, and relatively non-polar column suitable for a wide range of underivatized and derivatized compounds. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas compatible with MS detectors. |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | A typical temperature program to separate compounds with different boiling points. |

| Injector | Splitless, 250 °C | To ensure complete vaporization of the sample and transfer to the column. |

| Detector | Mass Spectrometer (MS) | Provides both qualitative and quantitative data. |

| MS Scan Range | 40-450 m/z | To capture the mass-to-charge ratio of the parent ion and its fragments. |

| Derivatization (optional) | Silylation with BSTFA | To improve peak shape and thermal stability. |

X-ray Crystallography of Solid-State Derivatives or Salts (if crystalline forms are reported)

Common strategies for preparing crystalline derivatives of amines for X-ray diffraction include:

Salt Formation: Reaction of the basic amine with a variety of acids (e.g., hydrochloric acid, hydrobromic acid, picric acid) can yield crystalline salts. The choice of the counter-ion can significantly influence the crystal packing and the quality of the resulting crystals.

Derivatization: The formation of derivatives, such as amides or sulfonamides, through reaction with appropriate reagents can also lead to crystalline products suitable for X-ray analysis.

A thorough review of the scientific literature did not yield any published reports on the single-crystal X-ray structure of this compound or any of its solid-state derivatives or salts. Therefore, at present, there is no experimental crystallographic data available to definitively describe its solid-state conformation and intermolecular interactions. The development of crystalline forms of this compound would be a valuable contribution to the field, providing fundamental structural insights.

Computational Chemistry and Theoretical Investigations of N Methyl 2 Methylthio Ethanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

No published studies were identified that performed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the electronic structure, orbital energies, charge distribution, or thermodynamic properties of N-methyl-2-(methylthio)ethanamine.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research detailing the conformational landscape or the dynamic behavior of this compound. Such studies would typically involve computational methods to identify stable conformers and molecular dynamics simulations to understand its movement and interactions over time in various environments.

Theoretical Studies of Reaction Mechanisms and Kinetics

A search for theoretical investigations into the reaction mechanisms involving this compound, including transition state analysis and kinetic predictions, did not yield any relevant results.

Prediction of Spectroscopic Properties through Computational Methods

No computational studies have been published that predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound. These predictions are valuable for interpreting experimental spectra and confirming molecular structure.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling for Analogues

There is no information available on the development or application of QSAR or QSPR models for analogues of this compound. Such models are used to predict the biological activity or physical properties of compounds based on their chemical structure.

Applications in Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

The bifunctional nature of N-methyl-2-(methylthio)ethanamine makes it a valuable starting material for the synthesis of more elaborate chemical structures. It serves as a foundational scaffold upon which additional complexity and functionality can be systematically built.

Heterocyclic compounds are crucial in medicinal chemistry and materials science, and this compound's structural elements are well-suited for their synthesis. nih.govnih.gov While its primary amine precursor, 2-(methylthio)ethylamine (B103984), is a known building block for Schiff base condensations to form hemilabile ligands, the N-methylated version offers a different set of synthetic possibilities. A related compound, N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), is recognized as a highly versatile building block for creating a wide array of heterocyclic and fused heterocyclic compounds. nih.govresearchgate.netrsc.org The NMSM structure contains a polarized push-pull ethylene (B1197577) moiety, making it an excellent Michael acceptor and donor. nih.gov This highlights the utility of the core N-methyl and methylthio groups on an ethane (B1197151) backbone in the strategic construction of diverse ring systems.

This compound is an ideal intermediate for creating more complex amines and thioethers. The secondary amine can be readily functionalized through reactions like alkylation or acylation to introduce greater chemical diversity. nih.gov For example, a more complex derivative, N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine, can be synthesized from a related N-formylated precursor using lithium aluminum hydride for reduction. prepchem.com

The thioether group can also be targeted for synthetic transformations. The synthesis of thioethers can be achieved through various methods, including the reaction of alcohols and thiols or via SN2 displacement using a thiol nucleophile. nih.govgoogle.com The presence of both hard nitrogen and soft sulfur donor atoms in molecules derived from this scaffold is a significant advantage, particularly in the creation of versatile ligands for coordination chemistry.

Table 1: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents | Resulting Structure |

| Secondary Amine | N-Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Tertiary Amine |

| Secondary Amine | N-Acylation | Acyl Chlorides | Amide |

| Secondary Amine | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Thioether | Oxidation | Oxidizing Agents (e.g., H₂O₂) | Sulfoxide (B87167), Sulfone |

Sulfonamides are a critical class of compounds with broad applications in pharmaceuticals and agriculture. nih.gov The synthesis of sulfonamides typically involves the reaction of an amine with a sulfonyl chloride. nih.govnih.gov As a secondary amine, this compound can be readily integrated into sulfonamide structures. Modern, efficient methods allow for the preparation of sulfonamides via the amination of sodium sulfinates, offering an environmentally friendly route to these valuable compounds. nih.gov The resulting N,N-disubstituted sulfonamide would contain the characteristic methylthioethyl side chain, potentially imparting unique solubility or coordination properties to the final molecule. This derivatization has been used to create complex molecules, including N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which links a sulfonamide to a pyrimidine (B1678525) ring. bohrium.com

Derivatization for the Development of Novel Functional Materials

The derivatization of this compound opens pathways to novel functional materials. The combination of amine and thioether functionalities within a single molecule is of great interest in contemporary inorganic chemistry for creating ligands that form stable coordination complexes with a wide range of metal ions.

The nitrogen and sulfur atoms can act as donor sites, leading to the formation of stable chelate rings with metal centers. This has led to the development of a class of versatile ligands based on polyamine-thioether backbones. Derivatives such as N-[2-(Diphenylphosphinyl)ethyl]-2-(methylthio)-ethanamine are examples of specialized ligands developed for specific applications in catalysis. strem.com The ability to tune the electronic and steric properties of the molecule through derivatization at the amine or thioether positions allows for the rational design of materials with targeted catalytic, electronic, or biological properties.

Potential in Polymer Chemistry and Functional Polymer Synthesis

The functional groups of this compound present significant potential for its use in polymer chemistry. The secondary amine can act as a monomer in step-growth polymerization to form polyamines or can be incorporated into other polymer backbones.

Furthermore, the thioether group offers a handle for post-polymerization modification. A novel class of thiol-reactive (meth)acrylate monomers has been developed that allows for highly efficient modification of polymers after they are synthesized. researchgate.net These polymers undergo selective substitution reactions with various thiols. researchgate.net While this research focuses on the reaction of a thiol with a fluorinated polymer, the underlying principle of using sulfur-based chemistry for polymer functionalization is well-established. It is conceivable that the thioether in this compound or its derivatives could be used to anchor the molecule onto a polymer chain or to participate in creating cross-linked polymer networks, thereby introducing new functionalities and properties to the bulk material.

Advanced Research Topics and Future Academic Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Specific Properties

The foundational structure of N-methyl-2-(methylthio)ethanamine presents a versatile scaffold for the synthesis of novel derivatives with tailored functionalities. The presence of both a secondary amine and a thioether group allows for a wide range of chemical modifications. Synthetic strategies can be broadly categorized into modifications of the amine, the thioether, or both, to enhance reactivity or impart specific properties.

One primary avenue of investigation is the functionalization of the secondary amine. This can be readily achieved through reactions like acylation and alkylation to introduce greater chemical diversity. For instance, N-alkylation can be performed to introduce longer or more complex alkyl chains, potentially influencing the molecule's lipophilicity and steric profile. A related procedure has been documented for the N-methylation of various amines using methanol (B129727) as a C1 source, catalyzed by ruthenium complexes. acs.org Furthermore, the amine can serve as a nucleophile in reactions to form new carbon-nitrogen bonds, such as in the synthesis of N-(2-(Methylamino)ethyl) derivatives of 2H-phthalazin-1-ones. researchgate.net

Another key area is the modification of the thioether group. The sulfur atom is known for its coordinating ability as a soft Lewis base and can be oxidized to form sulfoxides and sulfones, thereby altering the electronic properties and potential hydrogen bonding capabilities of the molecule.

More complex derivatives can be synthesized through multi-component reactions. For example, this compound can be utilized in the synthesis of nitrogen-containing heterocycles, which are significant in medicinal chemistry. The synthesis of derivatives like N-methyl-1-(methylthio)-2-nitroethenamine highlights the potential for creating compounds with diverse reactive sites. rsc.orgnist.govresearchgate.netsigmaaldrich.com Such derivatives serve as building blocks for more complex heterocyclic and fused heterocyclic compounds. rsc.org

The table below summarizes some synthetic approaches for creating derivatives of this compound and related structures.

| Derivative Type | Synthetic Approach | Potential Property Enhancement | Reference |

| N-Alkylated Amines | Reaction with alkyl halides or other alkylating agents. | Increased lipophilicity, altered steric hindrance. | orgsyn.org |

| N-Acylated Amines | Reaction with acyl chlorides or anhydrides. | Introduction of carbonyl functionality, potential for further modification. | |

| Sulfoxides/Sulfones | Oxidation of the thioether group. | Increased polarity, altered electronic properties. | |

| Heterocyclic Derivatives | Multi-component reactions. | Creation of complex, biologically relevant scaffolds. | rsc.org |

| Silyl Derivatives | Reaction with silylating agents. | Can be used as a protecting group or to modify solubility. | prepchem.com |

Exploration of this compound as a Ligand in Metal Coordination Chemistry for Catalysis or Material Science (based on related ligand systems)

The presence of both a "hard" nitrogen donor and a "soft" sulfur donor makes this compound an intriguing candidate for use as a bidentate ligand in coordination chemistry. wikipedia.org Such hybrid ligands are of significant interest due to their ability to form stable complexes with a wide array of transition metals, influencing the steric and electronic properties of the resulting complex. This has considerable implications for the development of novel catalysts and materials.

Transition metal thioether complexes are extensive and have been well-studied. wikipedia.org The sulfur atom in a thioether ligand acts as a soft Lewis base, readily coordinating with various metal centers. The geometry of these complexes is influenced by the pyramidal sulfur center. wikipedia.org For instance, unsymmetrical thioethers can lead to chiral complexes. wikipedia.org

The combination of amine and thioether functionalities allows for the formation of stable chelate rings with metal centers. The differing electronic properties of the nitrogen and sulfur atoms enable these ligands to form stable complexes with a variety of transition metals. The harder nitrogen atom tends to form stronger bonds with hard metal ions, while the softer sulfur atom shows a preference for soft metal ions.

Based on related systems, this compound could be explored in several areas of catalysis and material science:

Catalysis: The hemilabile nature of ligands containing both soft sulfur and hard nitrogen donors can be valuable in catalysis. The ligand could potentially stabilize a metal center in a specific oxidation state or geometry, facilitating catalytic transformations. For example, ruthenium and osmium complexes with tetradentate thioether amine and thioether thiolate ligands have been synthesized and studied.

Material Science: The ability to form complexes with various metals opens up possibilities for creating new materials with interesting magnetic, optical, or electronic properties. The structure of the resulting coordination polymer or complex would be highly dependent on the metal ion and the reaction conditions, as seen in the coordination chemistry of a similar N,S-ligand with zinc triad (B1167595) metal ions. researchgate.net

The table below provides examples of metal complexes formed with related thioether-amine ligands.

| Ligand Type | Metal Ion | Resulting Complex Geometry/Type | Reference |

| Thioether-Amine | Zinc(II), Cadmium(II), Mercury(II) | Five-coordinate monomers, six-coordinate polymer. | researchgate.net |

| Thiolato-Thioether with Nitrogen Donors | Nickel(II) | S6, S5, OS4, NS4, and S4 donor sets. | acs.org |

| Thioether Amine | Ruthenium, Osmium | Six-coordinate complexes. | |

| Tridentate S,N,Npy-Thiosemicarbazones | Rhenium(I) | Bidentate adducts and tridentate complexes. | core.ac.uk |

Development of Innovative Analytical Techniques for Trace Detection and Speciation

The detection and quantification of this compound, particularly at trace levels, are crucial for various research applications. While standard analytical techniques can be employed, the development of more sensitive and selective methods is an active area of research.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and analysis of such compounds. Coupling HPLC with advanced detection methods can significantly enhance sensitivity and selectivity. One such innovative technique is post-column photolytic derivatization followed by electrochemical detection (HPLC-hv-EC). This method has been successfully applied to the determination of aromatic and sulfur-containing amino acids and peptides, suggesting its potential applicability to this compound. nih.gov

Gas chromatography (GC) is another well-suited technique for the analysis of volatile and semi-volatile compounds like this compound. For trace-level sulfur analysis, GC can be coupled with a sulfur chemiluminescence detector (SCD), which offers high selectivity and sensitivity for sulfur-containing compounds. shimadzu.com This is particularly relevant for analyzing complex matrices where interferences from other compounds could be an issue. The Nexis SCD-2030 is a next-generation system with enhanced sensitivity and reliability. shimadzu.com

Other methods for trace sulfur analysis in hydrocarbon matrices include ASTM D5453, which utilizes ultraviolet fluorescence detection. teinstruments.com This method is increasingly being used for the analysis of various hydrocarbon products. teinstruments.com

For rapid and visual detection, novel methods based on gas-solid reactions are being explored for volatile amines. mdpi.com For instance, tetrachloro-p-benzoquinone has been used as a sensor that changes color upon reaction with various volatile amines, allowing for their rapid detection and differentiation. mdpi.com Such an approach could potentially be adapted for the specific detection of this compound.

The table below summarizes some advanced analytical techniques for the detection of sulfur-containing amines.

| Analytical Technique | Principle | Advantages | Reference |

| HPLC-hv-EC | Post-column photolytic derivatization followed by electrochemical detection. | Excellent selectivity and sensitivity, automatable. | nih.gov |

| GC-SCD | Gas chromatography with sulfur chemiluminescence detection. | High selectivity and sensitivity for sulfur compounds. | shimadzu.com |

| UV Fluorescence (ASTM D5453) | Excitation of sulfur dioxide and detection of emitted light. | Applicable for trace level total sulfur analysis in hydrocarbons. | teinstruments.com |

| Gas-Solid Reaction Sensors | Visual color change upon reaction with a solid-state sensor. | Simple, rapid, and convenient for volatile amines. | mdpi.com |

Role in Supramolecular Chemistry and Host-Guest Interactions

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a "host" molecule and a "guest" molecule through non-covalent interactions. wikipedia.orgnumberanalytics.comnumberanalytics.com These interactions include hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.org The unique structural features of this compound, possessing both hydrogen bond-donating (N-H) and accepting (N and S) sites, as well as hydrophobic alkyl groups, make it a potential candidate for participation in host-guest systems.

While direct studies on this compound in host-guest chemistry are not extensively documented, its structural motifs are found in molecules that do participate in such interactions. For instance, the thioether group is a key component in thiacrown ethers, which are sulfur analogues of crown ethers and are known to form complexes with various metal ions. wikipedia.org The amine group is also a common feature in host and guest molecules, capable of forming strong hydrogen bonds.

The potential roles for this compound in this field could include:

As a Guest Molecule: The relatively small size and flexible nature of this compound would allow it to be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin, calixarene, or a self-assembled metal-organic cage. numberanalytics.comnitschkegroup-cambridge.com The specific interactions between the host and guest would depend on the complementarity of their shapes, sizes, and chemical functionalities.

As a Building Block for Host Molecules: The bifunctional nature of this compound allows it to be a component in the synthesis of larger, more complex host molecules. For example, it could be incorporated into macrocyclic structures designed to bind specific guest molecules. The synthesis of macrocyclic polyethers and sulfides shaped by rigid units and flexible arms demonstrates this principle. acs.org

The study of such host-guest systems could lead to applications in areas like molecular recognition, sensing, and the development of novel materials. numberanalytics.com The encapsulation of a reactive molecule like this compound within a host could also modulate its reactivity. nitschkegroup-cambridge.com

Rational Design of Targeted Chemical Probes and Tools

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or other biomolecule. nih.gov The design of effective chemical probes requires a deep understanding of the target and the principles of molecular recognition. researchgate.net The structure of this compound provides a basic framework that could be elaborated upon to create targeted chemical probes.

The key to designing a chemical probe from this scaffold lies in introducing functionalities that confer high affinity and selectivity for a specific biological target. researchgate.net This often involves an iterative process of design, synthesis, and biological evaluation.

Potential strategies for developing chemical probes based on this compound include:

Affinity-Based Probes: These probes are designed to bind tightly and specifically to a target protein. The this compound core could be modified with various substituents to optimize interactions with the binding pocket of a target. A linker could also be attached to the molecule to allow for its conjugation to a reporter group (e.g., a fluorescent dye) or an affinity matrix for pull-down experiments. researchgate.net

Activity-Based Probes: These probes contain a reactive group that forms a covalent bond with the target protein, often at the active site. The thioether or amine group of this compound could be modified to incorporate a reactive "warhead." For example, a sulfonyl fluoride (B91410) group could be incorporated to create an iminoboronate probe. researchgate.net

Probes for RNA Targets: The development of chemical probes for RNA is a growing field. nih.gov The structural motifs present in this compound could be incorporated into larger molecules designed to bind to specific RNA secondary structures. nih.gov

The design and synthesis of such probes would be guided by computational modeling and a thorough understanding of the structure-activity relationships of related compounds. The ultimate goal is to create a tool that can be used to investigate the function of a specific biological target with high precision. nih.gov

Q & A

Q. Q1. What are the most efficient synthetic routes for N-methyl-2-(methylthio)ethanamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves nucleophilic substitution using sodium methylthiolate (NaSMe) with intermediates like 2-chloro-N-methyl-ethanamine. Key parameters for optimization include:

- Solvent choice : Ethanol or THF improves solubility and reaction rates .

- Temperature : Room temperature minimizes side reactions (e.g., oxidation of thiol groups).

- Catalysts : No catalyst is typically required, but inert atmospheres (N₂/Ar) prevent sulfur oxidation.

Yields exceeding 80% are achievable with stoichiometric NaSMe (1.05 eq.) and 24-hour reaction times .

Q. Q2. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR is critical for confirming structure. Key peaks include:

- δ 2.04 ppm (s, 3H, SCH₃) .

- δ 2.59–2.72 ppm (m, 4H, CH₂-S and CH₂-N) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ for mass confirmation (expected [M+H]⁺ = 136.1 g/mol).

- Impurity Profiling : Compare against reference standards for byproducts like oxidized sulfoxide derivatives .

Advanced Research Questions

Q. Q3. What structural modifications to this compound enhance its bioactivity, and how do substituents influence receptor interactions?

Methodological Answer:

- Substitution Patterns :

- Methylthio Group : Critical for hydrophobic interactions; replacing SMe with sulfoxide (SO) reduces potency due to altered electron density .

- Aromatic Substituents : Adding chlorobenzyl or methoxybenzyl groups (e.g., as in compound 15f/g ) improves binding to insecticidal targets (e.g., nicotinic acetylcholine receptors).

- Methodology :

Q. Q4. How do contradictory pharmacological data for this compound derivatives arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Synthetic Byproducts : Impurities like sulfoxides (e.g., from oxidation during synthesis) may skew bioassay results. Validate purity via HPLC and NMR .

- Assay Conditions : Variations in pH, solvent (DMSO vs. saline), or cell lines affect activity. Standardize protocols across studies.

- Example : In insecticidal studies, derivatives with chlorothiazole groups (e.g., 15f) showed 10-fold higher activity than methoxy analogs (15g), likely due to enhanced electron-withdrawing effects .

Q. Q5. What computational and experimental strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

- Computational :

- Experimental :

- Radioligand Binding Assays : Use tritiated analogs to quantify affinity for target receptors.

- Knockout Models : Validate target specificity using CRISPR-edited cell lines lacking suspected receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.